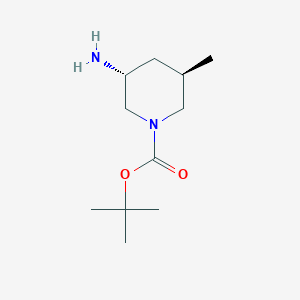
2-fluorobut-3-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobut-3-en-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C4H8FN·HCl It is a derivative of but-3-en-1-amine, where a fluorine atom is substituted at the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobut-3-en-1-amine hydrochloride typically involves the fluorination of but-3-en-1-amine. One common method is the reaction of but-3-en-1-amine with a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity while maintaining safety standards. The choice of fluorinating agent and reaction conditions can vary based on the desired scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorobut-3-en-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed:
Oxidation: The oxidation of this compound can yield fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can produce fluorinated amines or alcohols.
Substitution: Substitution reactions can result in the formation of various fluorinated derivatives.
Applications De Recherche Scientifique
2-Fluorobut-3-en-1-amine hydrochloride has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-fluorobut-3-en-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can influence the binding affinity and selectivity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
2-Fluorobut-3-en-1-amine hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical and biological properties. Similar compounds include:
But-3-en-1-amine: The non-fluorinated analog.
2-Fluorobut-2-en-1-amine hydrochloride: A structurally related compound with a different position of the fluorine atom.
3-Fluorobut-3-en-1-amine hydrochloride: Another isomer with the fluorine atom at a different position.
Propriétés
Numéro CAS |
2408964-06-5 |
|---|---|
Formule moléculaire |
C4H9ClFN |
Poids moléculaire |
125.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



